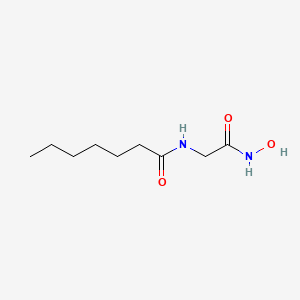
2-Heptanamidoacetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanamidoacetohydroxamic acid is a compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes This compound is characterized by the presence of a heptanamide group attached to an acetohydroxamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanamidoacetohydroxamic acid typically involves the reaction of heptanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate heptanoyl hydroxylamine, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxamic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines or hydroxylamines
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
2-Heptanamidoacetohydroxamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as an inhibitor of metalloproteinases and other enzymes.
Medicine: Potential therapeutic agent for treating diseases involving metal ion dysregulation.
Industry: Utilized in the development of anti-corrosive agents and as a chelating agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Heptanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to metal ions, forming stable complexes that can interfere with the catalytic activity of metalloenzymes. This inhibition can affect various molecular targets and pathways, including:
Matrix metalloproteinases (MMPs): Inhibition of MMPs can prevent the degradation of extracellular matrix components.
Histone deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression and potential therapeutic effects in cancer treatment.
Comparaison Avec Des Composés Similaires
2-Heptanamidoacetohydroxamic acid can be compared with other hydroxamic acids, such as:
N-Hydroxybenzamide: Known for its use as an HDAC inhibitor.
Deferoxamine: Used as a chelating agent for treating iron overload.
Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a heptanamide group with an acetohydroxamic acid moiety. This unique combination allows it to exhibit distinct chemical properties and biological activities compared to other hydroxamic acids.
Propriétés
Numéro CAS |
73912-92-2 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]heptanamide |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-4-5-6-8(12)10-7-9(13)11-14/h14H,2-7H2,1H3,(H,10,12)(H,11,13) |
Clé InChI |
CBNIISYNZBYPTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


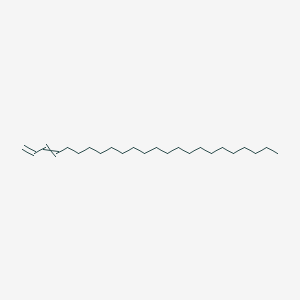



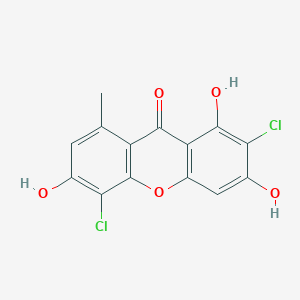

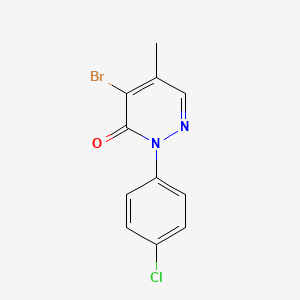
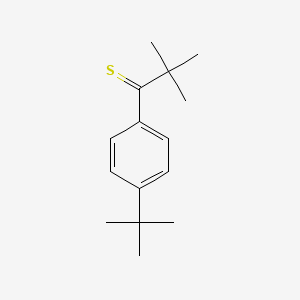
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

